Myristyl stearate
Overview
Description
Mechanism of Action
Target of Action
Myristyl stearate, also known as Tetradecyl octadecanoate, is primarily used in the cosmetic industry as an emollient . Its primary targets are the skin and hair, where it serves to soften and smooth .
Mode of Action
This compound acts as a lubricant on the skin’s surface, which gives the skin a soft and smooth appearance . It also decreases the thickness of lipsticks, thereby lessening the drag on lips, and imparts water repelling characteristics to nail polishes . This compound and similar compounds dry to form a thin coating on the skin .
Biochemical Pathways
It is known that the compound is obtained through the reaction of myristic acid and myristyl alcohol (a saturated fatty alcohol) . Myristic acid is naturally present in fats and oils (both vegetable and animal), particularly in coconut oil, nutmeg oil, and palm oil .
Pharmacokinetics
It is known to be a non-greasy solid emollient . It enhances the aesthetic properties of skin care products, gives more body & spreadability, and has a melting point of approximately 38°C/100°F .
Result of Action
The application of this compound results in a protective barrier on the skin’s surface, preventing moisture loss, and promoting softness . It is also non-greasy and gives the skin a velvety appearance upon application . In hair care, it helps detangle the hair and improve manageability .
Action Environment
This compound is suitable for use across a wide pH range and is compatible with anionic, nonionic, and cationic surfactants . This suggests that it can function effectively in a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
Myristyl stearate is known to interact with various biomolecules. It is an ester of myristyl alcohol and stearic acid . The attachment of a myristoyl group, a 14-carbon saturated fatty acid, to proteins increases specific protein–protein interactions leading to subcellular localization of myristoylated proteins with its signaling partners .
Cellular Effects
This compound has been reported to have several effects on cells. It enhances the aesthetic properties of skin care products, gives more body & spreadability, and imparts a soft, slightly waxy after-feel . It is also known to form a protective barrier on the skin’s surface, preventing moisture loss, and promoting softness .
Molecular Mechanism
The molecular mechanism of this compound involves the attachment of a myristoyl group to the N-terminal glycine residue of target proteins, catalyzed by N-myristoyltransferase (NMT), a ubiquitous and essential enzyme in eukaryotes . This modification increases specific protein–protein interactions, leading to subcellular localization of myristoylated proteins with its signaling partners .
Temporal Effects in Laboratory Settings
In its raw form, this compound appears as a white to yellow waxy solid that melts at close to skin temperature, allowing the formation of effective skin care products . It has a high comedogenic rating, and individuals with acne-prone skin are advised against using it .
Dosage Effects in Animal Models
Acute oral and dermal toxicity tests indicated that this compound is non-toxic to rats . This cosmetic ingredient produced minimal to mild skin irritation, minimal eye irritation in rabbits, and no sensitization in guinea pigs .
Transport and Distribution
This compound is soluble in mineral oil and insoluble in water, isopropyl alcohol, ethyl alcohol, glycerol, and propylene glycol . It is typically used in cosmetics and personal care products, where it forms a protective barrier on the skin’s surface, preventing moisture loss, and promoting softness .
Subcellular Localization
The subcellular localization of this compound is influenced by the attachment of a myristoyl group to the N-terminal glycine residue of target proteins. This modification, catalyzed by N-myristoyltransferase (NMT), increases specific protein–protein interactions, leading to subcellular localization of myristoylated proteins with its signaling partners .
Preparation Methods
Synthetic Routes and Reaction Conditions
FeAu compounds can be synthesized using various methods. One common approach is the Ultrasonic Spray Pyrolysis (USP) method. This technique involves dissolving iron (III) chloride and gold (III) chloride in a precursor solution, which is then subjected to ultrasonic spray pyrolysis. The resulting FeAu particles are typically larger iron oxide particles decorated with gold nanoparticles .
Another method involves the one-pot nanoemulsion synthesis . In this process, FeAu magnetic-optical multifunctional nanoparticles are coated with a biocompatible triblock copolymer, poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol) (PEO-PPO-PEO). This method ensures high crystallinity and uniform particle size .
Industrial Production Methods
Industrial production of FeAu compounds often relies on scalable methods such as USP, which allows for continuous production of nanoparticles. This method is advantageous due to its ability to produce particles with controlled morphology and size distribution .
Chemical Reactions Analysis
Types of Reactions
FeAu compounds undergo various chemical reactions, including:
Oxidation: FeAu nanoparticles can be oxidized to form iron oxide and gold oxide.
Reduction: Reduction reactions can convert FeAu oxides back to their metallic forms.
Substitution: Ligand substitution reactions can occur, where ligands attached to the iron or gold atoms are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Oxygen, hydrogen peroxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Ligands: Phosphines, amines.
Major Products
The major products formed from these reactions include iron oxides, gold oxides, and various ligand-substituted FeAu complexes .
Scientific Research Applications
FeAu compounds have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions due to their unique catalytic properties.
Biology: Employed in bioimaging and biosensing applications due to their magnetic and optical properties.
Industry: Applied in the production of advanced materials and nanodevices.
Comparison with Similar Compounds
FeAu compounds can be compared with other similar compounds such as:
Iron oxide nanoparticles: While iron oxide nanoparticles are primarily used for their magnetic properties, FeAu compounds offer additional optical and catalytic properties due to the presence of gold.
Gold nanoparticles: Gold nanoparticles are known for their optical properties, but they lack the magnetic properties of FeAu compounds.
Other bimetallic nanoparticles: Compounds such as FePt and FePd also combine magnetic and catalytic properties, but FeAu compounds are unique in their specific combination of iron and gold properties.
Conclusion
FeAu compounds are highly versatile and valuable in various scientific and industrial applications. Their unique combination of magnetic, optical, and catalytic properties makes them a subject of extensive research and development. The synthesis methods, chemical reactions, and applications of FeAu compounds highlight their potential in advancing technology and improving various fields of study.
Properties
IUPAC Name |
tetradecyl octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32(33)34-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXBHWLGRWOABW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066239 | |
Record name | Myristyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals | |
Record name | Octadecanoic acid, tetradecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
17661-50-6 | |
Record name | Myristyl stearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17661-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Myristyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017661506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Myristyl stearate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57589 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octadecanoic acid, tetradecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Myristyl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetradecyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.839 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYRISTYL STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ3748IN84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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